molecular formula C19H25ClIN3O2S B2828476 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide CAS No. 1078634-18-0

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide

Cat. No. B2828476
CAS RN: 1078634-18-0
M. Wt: 521.84
InChI Key: PBFNOSDIIXWECH-JWGURIENSA-N
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Description

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide is a useful research compound. Its molecular formula is C19H25ClIN3O2S and its molecular weight is 521.84. The purity is usually 95%.
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Scientific Research Applications

Liquid Chromatography Applications

  • A sulfonate derivatization reagent similar to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide was synthesized for use in liquid chromatography. This reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, contains a chromophore for detection and a chemically removable dimethylamino function, offering easy post-derivatization removal by acid treatment (Kou et al., 1995).

Pharmacological Research

  • The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, a structurally related agonist of the urotensin-II receptor, has been identified as a selective, nonpeptidic drug-like UII receptor agonist. It's useful as a pharmacological research tool and potential drug lead (Croston et al., 2002).

Fluorescent Molecular Probes

  • Compounds containing a dimethylamino group and a sulfonyl group, akin to this compound, were prepared as new fluorescent solvatochromic dyes. These compounds are used as fluorescent molecular probes in biological studies due to their strong solvent-dependent fluorescence and other favorable properties (Diwu et al., 1997).

Antibacterial Agent Synthesis

  • New heterocyclic compounds containing a sulfonamido moiety, similar to the queried compound, have been synthesized for use as antibacterial agents. These compounds have shown high antibacterial activities, suggesting their potential in medical research and drug development (Azab et al., 2013).

Alzheimer's Disease Research

  • A hydrophobic radiofluorinated derivative of a compound with structural similarities to this compound was used with positron emission tomography to study Alzheimer's disease. This approach enabled the localization and load measurement of neurofibrillary tangles and beta-amyloid plaques in living patients (Shoghi-Jadid et al., 2002).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,5-dimethylphenylacetic acid with thionyl chloride to form 3,5-dimethylphenylacetyl chloride. This intermediate is then reacted with N-methyl-N-(2-aminoethyl)piperazine to form N-[2-(3,5-dimethylphenyl)acetyl]piperazine. The resulting compound is then reacted with p-toluenesulfonyl chloride to form N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine. The final step involves the reaction of N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine with 4-chlorobenzenesulfonamide to form the target compound N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "3,5-dimethylphenylacetic acid", "thionyl chloride", "N-methyl-N-(2-aminoethyl)piperazine", "p-toluenesulfonyl chloride", "4-chlorobenzenesulfonamide" ], "Reaction": [ "3,5-dimethylphenylacetic acid + thionyl chloride → 3,5-dimethylphenylacetyl chloride", "3,5-dimethylphenylacetyl chloride + N-methyl-N-(2-aminoethyl)piperazine → N-[2-(3,5-dimethylphenyl)acetyl]piperazine", "N-[2-(3,5-dimethylphenyl)acetyl]piperazine + p-toluenesulfonyl chloride → N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine", "N-[2-(3,5-dimethylphenyl)acetyl]-N'-tosylpiperazine + 4-chlorobenzenesulfonamide → N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide" ] }

CAS RN

1078634-18-0

Molecular Formula

C19H25ClIN3O2S

Molecular Weight

521.84

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(3,5-dimethylphenyl)-N-methylethanimidamide;hydroiodide

InChI

InChI=1S/C19H24ClN3O2S.HI/c1-14-11-15(2)13-18(12-14)22-16(3)23(4)10-9-21-26(24,25)19-7-5-17(20)6-8-19;/h5-8,11-13,21H,9-10H2,1-4H3;1H

InChI Key

PBFNOSDIIXWECH-JWGURIENSA-N

SMILES

CC1=CC(=CC(=C1)N=C(C)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C.I

solubility

not available

Origin of Product

United States

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